ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate
Description
Ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole-based ester derivative characterized by a cyanoacetyl substituent at the 5-position of the pyrrole ring. The compound features a 2,4-dimethylpyrrole backbone with an ethoxycarbonyl group at the 3-position. Its molecular formula is C₁₂H₁₄N₂O₃, and its molecular weight is 234.25 g/mol.
The cyanoacetyl group imparts strong electron-withdrawing properties, which may enhance reactivity in nucleophilic substitutions or cyclization reactions.
Properties
IUPAC Name |
ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-4-17-12(16)10-7(2)11(14-8(10)3)9(15)5-6-13/h14H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPPUQZHLSCLNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)CC#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves the cyanoacetylation of amines. One common method involves the reaction of 2-cyanoacetamide with ethyl cyanoacetate in the presence of a base such as triethylamine. The reaction is carried out in a solvent like ethanol or dimethylformamide at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Medicinal Chemistry
1. Anticancer Activity
Research indicates that derivatives of pyrrole compounds demonstrate significant anticancer properties. Ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate has been studied for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .
2. Antimicrobial Properties
Pyrrole derivatives are known for their antimicrobial activity. This compound has been evaluated against several bacterial strains and fungi. The results suggest that it possesses moderate antimicrobial effects, which could be useful in developing new antimicrobial agents .
Synthetic Applications
1. Building Block in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions, such as cycloadditions and nucleophilic substitutions, allows it to be used in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
2. Green Chemistry Approaches
The synthesis of this compound can be achieved through environmentally friendly methods. Researchers are exploring solvent-free reactions and the use of renewable resources to minimize environmental impact while maximizing yield .
Case Studies
Mechanism of Action
The mechanism of action of ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The cyano and ester groups can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The exact molecular targets and pathways depend on the specific application and the derivatives being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities of ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate to other pyrrole derivatives are outlined below, with key distinctions in substituents, physicochemical properties, and applications:
Table 1: Comparative Analysis of Pyrrole Carboxylate Derivatives
Key Observations :
Synthetic Utility: The formyl derivative (CAS 2199-59-9) is a key intermediate in sunitinib production, highlighting the importance of pyrrole carboxylates in oncology drug synthesis . Analogous synthesis methods () suggest shared pathways for these derivatives, often involving condensation with malononitrile or ethyl cyanoacetate .
Physicochemical Properties: The difluoromethylthio derivative (8e) has a higher melting point (114–115°C) than the formyl or cyanoacetyl analogs, likely due to stronger intermolecular interactions from the sulfur and fluorine atoms .
Safety and Handling :
- Related esters (e.g., ) require precautions against skin/eye contact and inhalation, suggesting similar hazards for the target compound .
Biological Activity
Ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate (CAS No. 303126-23-0) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H14N2O3
- Molecular Weight : 234.25 g/mol
- CAS Number : 303126-23-0
Biological Activity Overview
This compound has been studied for various biological activities, particularly its antimicrobial and antitubercular properties. The structural features of this compound contribute to its interaction with biological targets.
Antimicrobial Activity
Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. A study on related pyrrole derivatives demonstrated that modifications in the molecular structure can enhance their effectiveness against Mycobacterium tuberculosis (M. tuberculosis). The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.40 µg/mL, indicating potent activity against resistant strains of M. tuberculosis .
Table 1: Antimycobacterial Activity of Pyrrole Derivatives
| Compound | MIC90 (µg/mL) | Remarks |
|---|---|---|
| 5q | 0.40 | Highly effective against M. tuberculosis |
| 5n | 0.73 | Effective with good selectivity index |
| 5r | 0.49 | Comparable activity to established drugs |
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt the synthesis of the mycobacterial cell wall, leading to cell lysis.
- Modulation of Enzymatic Activities : These compounds may inhibit key enzymes involved in metabolic pathways essential for bacterial survival.
- Lipophilicity and Membrane Permeability : The lipophilic nature of the compound enhances its ability to penetrate bacterial membranes, allowing it to reach intracellular targets effectively .
Cytotoxicity Studies
In addition to its antimicrobial properties, the cytotoxicity of this compound has been evaluated against human cell lines. Compounds with MIC values lower than 10 µg/mL were tested for cytotoxic effects on human pulmonary fibroblasts and murine macrophages.
Table 2: Cytotoxicity and Selectivity Index
| Compound | Cytotoxicity (IC50 µg/mL) | Selectivity Index (SI) |
|---|---|---|
| 5q | >50 | >10 |
| 5n | >50 | >20 |
| 5r | >50 | >30 |
The selectivity index indicates that these compounds exhibit low toxicity towards human cells while maintaining potent antimicrobial activity.
Case Studies and Research Findings
A comprehensive study focused on the structure-activity relationship (SAR) of pyrrole derivatives revealed that modifications at specific positions significantly impact biological activity. Compounds with higher lipophilicity showed a direct correlation with increased antimycobacterial efficacy .
Additionally, computational studies have suggested that these compounds bind effectively to target sites within bacterial cells, enhancing their therapeutic potential .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl 5-(2-cyanoacetyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate?
- Methodological Answer : The compound can be synthesized via condensation reactions involving pyrrole derivatives and cyanoacetylating agents. For example, related pyrrole-carboxylate esters are synthesized by reacting 2,4-dimethylpyrrole intermediates with chloro- or cyanoacetyl chlorides under controlled anhydrous conditions. Reaction optimization typically involves temperature modulation (0–25°C) and inert atmospheres (e.g., N₂) to prevent side reactions. Characterization of intermediates via thin-layer chromatography (TLC) ensures reaction progress .
Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Requires high-purity crystals grown via slow evaporation. For example, SCXRD of analogous pyrrole derivatives revealed planar molecular geometries with bond lengths (e.g., C–C: 1.35–1.48 Å) and angles consistent with aromatic systems. Data refinement using software like SHELXL achieves R factors < 0.1 .
- NMR/IR spectroscopy : ¹H NMR identifies substituent patterns (e.g., methyl groups at δ ~2.3 ppm), while IR confirms cyanoacetyl C≡N stretches (~2200 cm⁻¹).
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) using response surface methodology. For instance, polar aprotic solvents (DMF, DMSO) enhance cyanoacetyl group reactivity but may require quenching with aqueous buffers to isolate products .
- In-line monitoring : Techniques like HPLC-MS track intermediate formation, reducing byproducts.
Q. How should researchers address contradictions in spectral or crystallographic data?
- Methodological Answer :
- Cross-validation : Compare SCXRD data (e.g., hydrogen-bonding networks ) with DFT-calculated geometries. For example, discrepancies in dihedral angles >5° may indicate conformational flexibility or crystal-packing effects .
- Supplementary analyses : Use variable-temperature NMR or high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular weight or tautomeric forms .
Q. What computational approaches predict reactivity and electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For pyrrole derivatives, electron-withdrawing cyanoacetyl groups lower LUMO energies, enhancing reactivity in cycloaddition reactions .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide pharmacological studies.
Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
